molecular formula C16H8Cl3NO B12708366 3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- CAS No. 93663-84-4

3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl-

Cat. No.: B12708366
CAS No.: 93663-84-4
M. Wt: 336.6 g/mol
InChI Key: YHSJJXITYYZGGY-UHFFFAOYSA-N
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Description

3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring system substituted with chlorine atoms at the 4 and 7 positions and a phenyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- typically involves the reaction of 3-chloroaniline with diethyl oxalate under mildly acidic conditions to form an imine intermediate. This intermediate undergoes cyclization to form the quinoline ring system. The hydroxy group at the 4-position is then converted to a chloro group using phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary amines and alcohols under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

Scientific Research Applications

3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- is unique due to its specific substitution pattern and the presence of a carbonyl chloride group. This makes it a versatile intermediate for various chemical reactions and applications, distinguishing it from other quinoline derivatives .

Properties

CAS No.

93663-84-4

Molecular Formula

C16H8Cl3NO

Molecular Weight

336.6 g/mol

IUPAC Name

4,7-dichloro-2-phenylquinoline-3-carbonyl chloride

InChI

InChI=1S/C16H8Cl3NO/c17-10-6-7-11-12(8-10)20-15(9-4-2-1-3-5-9)13(14(11)18)16(19)21/h1-8H

InChI Key

YHSJJXITYYZGGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2C(=O)Cl)Cl

Origin of Product

United States

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